4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Overview
Description
“4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile” is a chemical compound with the molecular formula C13H7F3N2. It contains a trifluoromethyl group (-CF3) attached to a pyridine ring, which is further connected to a benzonitrile group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoromethyl group (-CF3) attached to a pyridine ring, which is further connected to a benzonitrile group .
Scientific Research Applications
Materials Science and Battery Technology
One notable application of 4-(Trifluoromethyl)-benzonitrile is in the field of materials science, particularly in enhancing the performance of high-voltage lithium-ion batteries. Huang et al. (2014) demonstrated that adding 0.5 wt.% of 4-(Trifluoromethyl)-benzonitrile to the electrolyte for LiNi0.5Mn1.5O4 cathodes significantly improves the cyclic stability of these batteries. This compound acts as an electrolyte additive, forming a low-impedance protective film on the cathode, which in turn prevents further oxidation decomposition of the electrolyte and suppresses manganese dissolution from the cathode material, showcasing its potential in improving battery longevity and efficiency Huang et al., 2014.
Pharmaceutical Development and Biological Studies
In pharmaceutical research, compounds similar to 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile have been synthesized and evaluated for their biological activities. For instance, Aikawa et al. (2017) explored derivatives of 4-(pyrrolidin-1-yl)benzonitrile as selective androgen receptor modulators (SARMs), highlighting the therapeutic potential of these compounds in treating diseases related to muscle wasting and bone health. These SARMs demonstrated anabolic effects on muscles and the CNS, with a favorable safety profile, underscoring their potential in clinical settings Aikawa et al., 2017.
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-5-6-12(18-8-11)10-3-1-9(7-17)2-4-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKSXZRVOQLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640250 | |
Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-99-4 | |
Record name | 4-[5-(Trifluoromethyl)-2-pyridinyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892501-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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